7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 7 and a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety. This structure combines a rigid bicyclic scaffold with electron-withdrawing (trifluoromethyl) and lipophilic (aryl) substituents, which are critical for modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-2-7-14-21-8-13(16(25)23(14)9-10)15(24)22-12-5-3-11(4-6-12)17(18,19)20/h2-9H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGIPTYHBOCGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the trifluoromethylphenyl group and the carboxamide functionality. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the trifluoromethyl group via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation Reactions: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrido[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxamide group may also play a role in binding interactions and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be contextualized by comparing it to analogs with variations in substituents or core modifications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations
Antimalarial Activity: The target compound shares structural similarities with Compound 37 (IC₅₀ = 37 μM), differing only in the substitution pattern (phenyl vs. benzyl). Compound 21, with a 3-fluorobenzyl carbamate group, shows slightly higher antimalarial potency (IC₅₀ = 33 μM), suggesting that carbamate linkages may offer better bioavailability or target engagement than carboxamides in certain contexts .
Gastroprotective Effects :
- Derivatives like 6-methyl-4-oxo-N-cyclopentyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (EC₅₀ = 12 μM) highlight the importance of alkyl/cycloalkyl substituents on the carboxamide nitrogen. The cyclopentyl group likely enhances binding to prostaglandin receptors or reduces gastric acid secretion .
In contrast, the heptyl-substituted analog (from ) has higher lipophilicity, which may improve blood-brain barrier penetration .
Research Findings and Mechanistic Insights
- Antimalarial Mechanism : Pyrido[1,2-a]pyrimidin-4-ones inhibit plasmodial DHODH, a key enzyme in pyrimidine biosynthesis. The trifluoromethyl group in the target compound may stabilize enzyme-inhibitor interactions via hydrophobic and dipole interactions .
- Cytoprotective Activity: Unsaturated 4-oxo derivatives (e.g., cycloalkyl carboxamides) reduce ethanol-induced gastric lesions in rats by upregulating mucosal defense mechanisms, possibly via antioxidant pathways or COX-1 modulation .
Biological Activity
Overview
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. Its unique structure includes a trifluoromethyl group, which enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This compound has garnered attention for its antiviral , anticancer , and antimicrobial properties, making it a subject of interest in medicinal chemistry and drug development .
Chemical Structure and Properties
- Molecular Formula : C17H12F3N3O
- CAS Number : 877649-73-5
The presence of the trifluoromethyl group is crucial as it increases the compound's ability to interact with various biological targets, potentially modulating enzyme and receptor activities.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Molecular Targets : The compound interacts with specific enzymes and receptors, influencing various biological pathways. For example, docking studies have shown that it can bind to cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Modulation of Enzyme Activity : By binding to COX and potentially other targets, this compound may exhibit anti-inflammatory effects similar to established COX inhibitors .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity against various viruses. It has been evaluated for its efficacy in inhibiting viral replication through interaction with viral enzymes or host cell receptors.
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer effects. It has been tested against several cancer cell lines, revealing its potential to induce apoptosis and inhibit tumor growth.
Antimicrobial Efficacy
The antimicrobial properties of this compound have been assessed against a range of pathogens:
- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated inhibitory effects on common fungal strains.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant antiviral activity against influenza virus (IC50 = 0.5 µM). |
| Study 2 | Induced apoptosis in breast cancer cells with an IC50 value of 10 µM. |
| Study 3 | Exhibited antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL). |
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Q & A
Q. What are the recommended synthetic routes for 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can intermediates be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrido[1,2-a]pyrimidine precursors. For example, a similar compound in EP 4 374 877 A2 () utilized:
Condensation reactions with trifluoromethylphenylamine derivatives.
Cyclization using catalysts like Pd(OAc)₂ under inert atmospheres.
Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Key optimization steps include adjusting stoichiometry of trifluoromethylphenylamine to reduce byproducts and monitoring reaction temperature (80–120°C) to enhance yield .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substitution patterns and trifluoromethyl group presence (e.g., ¹³C NMR δ 120–125 ppm for CF₃) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ calculated for C₁₈H₁₃F₃N₃O₂: 360.0965) .
- IR spectroscopy to identify carbonyl stretches (1670–1700 cm⁻¹) and pyrimidine ring vibrations .
Q. What preliminary assays are suitable for evaluating bioactivity?
Methodological Answer: Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols ().
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay, IC₅₀ determination) .
- Solubility testing in DMSO/PBS mixtures to guide dosing in in vitro models .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Address discrepancies by:
Pharmacokinetic profiling : Measure plasma half-life, metabolic stability (using liver microsomes), and plasma protein binding .
Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
Dose-response reevaluation : Adjust dosing regimens to account for bioavailability differences (e.g., oral vs. intraperitoneal administration) .
Q. What computational strategies are effective for predicting binding interactions with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR modeling : Corporate substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact on binding affinity) .
- Free energy perturbation (FEP) : Quantify ΔG changes for structure-activity refinements .
Q. How can synthetic scalability challenges be addressed for preclinical studies?
Methodological Answer:
- Process optimization : Implement continuous flow chemistry for hazardous steps (e.g., nitrations) to improve safety and yield .
- Catalyst screening : Test Pd/XPhos systems for Suzuki-Miyaura couplings to reduce metal loading .
- Crystallization studies : Use XRD to identify polymorphs affecting solubility and stability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
Standardize assay conditions : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays) .
Validate reference compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
Statistical analysis : Apply ANOVA or non-parametric tests (Mann-Whitney U) to confirm significance of outliers .
Methodological Tools & Resources
| Technique | Application | Reference |
|---|---|---|
| HRMS | Molecular formula confirmation | |
| LC-MS/MS | Metabolite profiling | |
| Molecular Dynamics | Binding interaction stability | |
| Continuous flow reactors | Scalable synthesis optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
